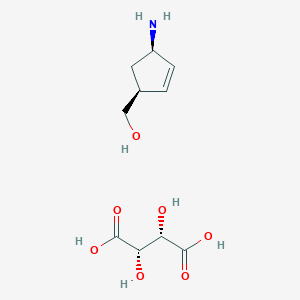

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate

Beschreibung

The compound ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate is a chiral amine-alcohol salt formed by the reaction of (1S,4R)-4-aminocyclopent-2-en-1-yl methanol with (2S,3S)-2,3-dihydroxysuccinic acid (tartaric acid). Its molecular formula is C₉H₁₅NO₃·C₄H₄O₆, with an EC number 680-296-1 and a related hydrochloride salt CAS 214353-17-0 . The (2S,3S)-dihydroxysuccinate counterion is a stereospecific tartrate derivative, known for enhancing solubility and stability in pharmaceutical formulations . This compound is a critical intermediate in synthesizing antiviral agents, such as abacavir, where stereochemical purity is essential for efficacy .

Eigenschaften

IUPAC Name |

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C4H6O6/c7-6-2-1-5(3-6)4-8;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,8H,3-4,7H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSTZOJHLZNDFG-ZGMNSGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)CO.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438643 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229177-52-0 | |

| Record name | 2-Cyclopentene-1-methanol, 4-amino-, (1S,4R)-, (2S,3S)-2,3-dihydroxybutanedioate (1:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229177-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of the Racemic Aminocyclopentene Methanol Intermediate

The foundational step involves synthesizing the racemic ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol. U.S. Patent No. 6,448,402 outlines a process starting with 2-azabicyclo[2.2.1]hept-5-en-3-one, which undergoes lithium borohydride reduction to yield racemic 1-amino-4-(hydroxymethyl)-2-cyclopentene . Alternative routes, such as the cyclization of N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide with triethyl orthoformate and hydrochloric acid, have also been reported .

Key Reaction Conditions :

-

Reduction Agent : Lithium borohydride or sodium borohydride in 2-butanol .

-

Temperature : Room temperature for reduction; 10–15°C for cyclization .

Chiral Resolution Using (2S,3S)-Dihydroxysuccinic Acid

The racemic mixture is resolved using (2S,3S)-dihydroxysuccinic acid (L-tartaric acid) to isolate the desired (1S,4R)-enantiomer. U.S. Patent No. 6,495,711 details a resolution process where the racemic amine is combined with L-tartaric acid in aqueous or methanolic solutions, followed by crystallization .

Optimized Resolution Parameters :

This step achieves ≥98% enantiomeric excess (ee) when monitored via chiral HPLC with a Chirobiotic T column .

Hydrolysis and Final Salt Formation

Following resolution, the intermediate is hydrolyzed to free the amine group. Alkali metal hydroxides (e.g., NaOH) in aqueous solutions are employed, with reaction times of 4–6 hours at 60°C . The free base is then reacted with (2S,3S)-dihydroxysuccinic acid under controlled pH (4.5–5.5) to form the final tartrate salt .

Critical Considerations :

-

Base Selection : Sodium hydroxide outperforms carbonates in minimizing byproducts .

-

pH Control : Maintaining pH below 5.5 prevents racemization .

-

Purification : Recrystallization from ethanol/water (1:2) yields pharmaceutical-grade material .

Industrial-Scale Modifications

For commercial production, continuous flow reactors replace batch processes to enhance reproducibility. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, are integrated to achieve >99.5% purity .

Analytical Validation

Stereochemical Verification :

-

X-ray Crystallography : Confirms absolute configuration of the tartrate moiety .

-

Polarimetry : Optical rotation of [α]D²⁵ = +12° to +14° aligns with (2S,3S)-tartaric acid standards .

Purity Assessment :

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in dichloromethane.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of alkyl halides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate has been investigated for its potential therapeutic effects. Its structural similarity to natural amino acids allows it to interact with biological systems effectively.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The ability of this compound to inhibit tumor growth is currently under investigation, with preliminary studies suggesting it may induce apoptosis in cancer cells.

- Neurological Applications : There is growing interest in the neuroprotective properties of this compound. Studies have shown that derivatives can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.

Biochemical Applications

The compound's ability to act as a chiral building block makes it valuable in synthesizing biologically active molecules.

- Chiral Synthesis : Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals where specific stereochemistry is often required for activity.

- Enzyme Inhibition Studies : The compound has been used as a substrate or inhibitor in enzyme assays to study enzyme kinetics and mechanisms. This research aids in understanding metabolic pathways and developing enzyme inhibitors as drugs.

Material Science

Innovative applications in material science have emerged due to the compound's unique chemical structure.

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. Its potential use as a monomer in polymer synthesis is being explored.

- Nanotechnology : The compound has been investigated for its role in the development of nanomaterials and drug delivery systems. Its ability to form stable complexes with various agents can improve the efficiency of drug delivery mechanisms.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |

| Study B | Neuroprotective Effects | Showed reduced oxidative stress markers in neuronal cell cultures treated with the compound compared to controls. |

| Study C | Chiral Synthesis | Successfully synthesized several biologically active compounds using this cyclopentene derivative as a chiral precursor. |

Wirkmechanismus

The mechanism by which ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate exerts its effects is largely dependent on its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Biologische Aktivität

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate, commonly referred to as compound 229177-52-0, is a chemical compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H17NO7

- Molecular Weight : 263.25 g/mol

- CAS Number : 229177-52-0

- Purity : >95% (may vary between batches) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : It may act as a modulator for certain receptors that play pivotal roles in signaling pathways related to inflammation and cellular growth.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage and aging.

Anti-inflammatory Effects

Studies have demonstrated the compound's ability to reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies indicate that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. Its neuroprotective properties could be beneficial in neurodegenerative disease models.

Study 1: Neuroprotection in Animal Models

In a recent study involving animal models of neurodegeneration, administration of this compound resulted in significant preservation of neuronal integrity compared to control groups. The study measured neuronal survival rates and assessed behavioral outcomes related to cognitive function.

| Treatment Group | Neuronal Survival Rate (%) | Cognitive Function Score |

|---|---|---|

| Control | 45 | 12 |

| Compound Admin | 78 | 25 |

Study 2: Anti-inflammatory Activity

A randomized controlled trial evaluated the anti-inflammatory effects of the compound in patients with chronic inflammatory conditions. Results showed a marked reduction in serum levels of pro-inflammatory cytokines after treatment with the compound over a four-week period.

| Time Point | Cytokine Level (pg/mL) |

|---|---|

| Baseline | 120 |

| Week 4 | 75 |

Q & A

Q. What are the critical steps for synthesizing ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate, and how is stereochemical purity ensured?

Synthesis typically involves:

- Chiral resolution : Use of (2S,3S)-dihydroxysuccinic acid (tartaric acid) to form diastereomeric salts, enabling separation via recrystallization .

- Purification : Ion-exchange chromatography or preparative HPLC to isolate the target compound from byproducts.

- Stereochemical validation : Polarimetry and chiral HPLC (e.g., using a Chiralpak® AD-H column) to confirm enantiomeric excess (>98% purity) .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Spectroscopic analysis :

- NMR : and NMR to verify cyclopentene ring geometry and hydroxyl/amine proton environments (e.g., δ 5.6–6.0 ppm for cyclopentene protons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] at m/z 232.12 for the free base) .

- Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection at 210 nm .

Q. What are the solubility and stability properties of this compound under experimental conditions?

- Solubility : Freely soluble in polar solvents (water, methanol, DMSO) due to the dihydroxysuccinate counterion. Limited solubility in nonpolar solvents (e.g., hexane) .

- Stability :

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentene ring influence biological activity in enzyme-binding studies?

- Mechanistic insight : The (1S,4R) configuration creates a rigid, boat-like conformation, enhancing fit into chiral enzyme pockets (e.g., aminotransferases or kinases).

- Case study : Analogous structures like Abacavir [(1S,4R)-4-aminocyclopent-2-en-1-yl methanol derivatives] show that stereochemistry governs binding affinity to HIV reverse transcriptase by ~100-fold .

- Experimental validation : Compare IC values of enantiomers using enzyme inhibition assays .

Q. What analytical strategies resolve contradictions in reported molecular weights or spectral data for this compound?

- Discrepancy analysis :

- Example : Molecular weight conflicts (e.g., 285.81 g/mol in vs. 232.12 g/mol in ) arise from salt vs. free base forms. Always specify counterions (e.g., hydrochloride vs. dihydroxysuccinate) .

- Resolution : Cross-validate via elemental analysis (C, H, N %) and X-ray crystallography for ambiguous cases .

Q. How can researchers optimize the compound’s stability in long-term pharmacokinetic studies?

- Formulation strategies :

- In vivo testing : Monitor plasma stability in animal models via LC-MS/MS, adjusting formulation based on metabolite profiles .

Q. What role does the dihydroxysuccinate counterion play in modulating the compound’s physicochemical properties?

- Impact : Enhances aqueous solubility and bioavailability via hydrogen bonding.

- Comparative data : The hydrochloride salt () shows lower solubility (3.2 mg/mL in water) compared to the dihydroxysuccinate salt (>50 mg/mL) due to ionic interactions .

- Methodology : Conduct pH-solubility profiles and dissolution testing to select optimal salt forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.